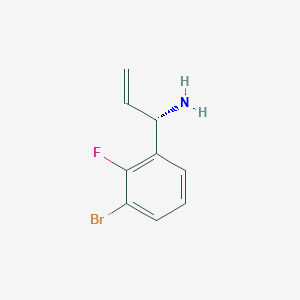
(1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a bromine and fluorine atom attached to a phenyl ring, which is connected to a prop-2-enylamine group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-2-fluorobenzene.
Formation of Prop-2-enylamine: The prop-2-enylamine group can be introduced through a series of reactions, such as halogenation followed by amination.
Chiral Resolution: The (1S) configuration can be achieved through chiral resolution techniques or using chiral starting materials.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.
High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the bromine or fluorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.
Pathways: Modulation of biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(3-Bromo-2-chlorophenyl)prop-2-enylamine: Similar structure with a chlorine atom instead of fluorine.
(1S)-1-(3-Fluoro-2-bromophenyl)prop-2-enylamine: Similar structure with the positions of bromine and fluorine swapped.
Uniqueness
(1S)-1-(3-Bromo-2-fluorophenyl)prop-2-enylamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.
Propriétés
Formule moléculaire |
C9H9BrFN |
|---|---|
Poids moléculaire |
230.08 g/mol |
Nom IUPAC |
(1S)-1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2/t8-/m0/s1 |
Clé InChI |
VSURUVXCRNFAHL-QMMMGPOBSA-N |
SMILES isomérique |
C=C[C@@H](C1=C(C(=CC=C1)Br)F)N |
SMILES canonique |
C=CC(C1=C(C(=CC=C1)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


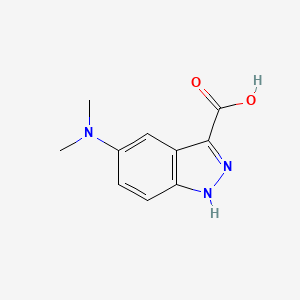
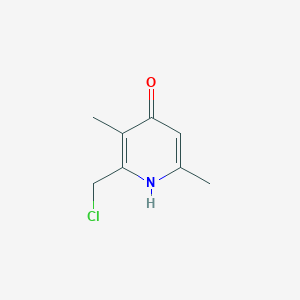
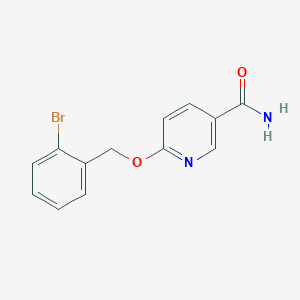
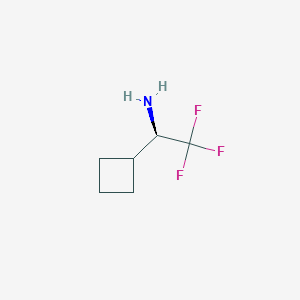
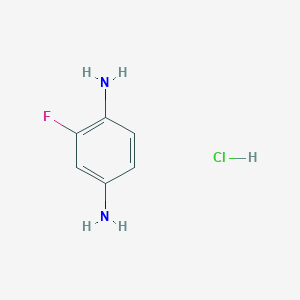


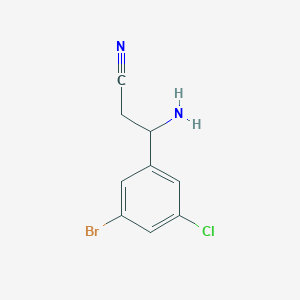

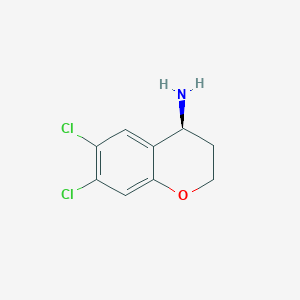
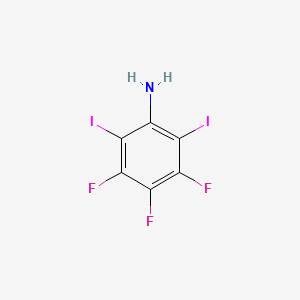
![7-Aminothieno[2,3-c]pyridine-3-carboxylicacid](/img/structure/B13036632.png)


